molecular formula C13H19NO3 B2568208 N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]cyclopentanecarboxamide CAS No. 1257550-29-0

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]cyclopentanecarboxamide

Cat. No.: B2568208
CAS No.: 1257550-29-0
M. Wt: 237.299
InChI Key: GKLSZZNHUXWYTQ-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a cyclopentanecarboxamide group attached to a hydroxyethyl chain, which is further substituted with a 5-methylfuran ring. The unique structure of this compound makes it a subject of interest for researchers exploring new chemical entities with diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with 2-(5-methylfuran-2-yl)ethanol under appropriate conditions. The reaction is usually catalyzed by a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with the amine group to form the desired amide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]cyclopentanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the cyclopentanecarboxamide can be reduced to form the corresponding alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]cyclopentanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzenecarboxamide: Similar structure but with a benzene ring instead of a cyclopentane ring.

Uniqueness

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]cyclopentanecarboxamide is unique due to the presence of the cyclopentanecarboxamide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]cyclopentanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-9-6-7-12(17-9)11(15)8-14-13(16)10-4-2-3-5-10/h6-7,10-11,15H,2-5,8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLSZZNHUXWYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C2CCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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